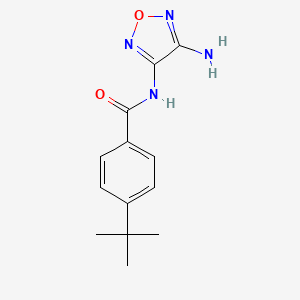
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,5-oxadiazole in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce different functional groups onto the benzamide moiety.
Aplicaciones Científicas De Investigación
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide
- 3-amino-4-azido-1,2,5-oxadiazole
Uniqueness
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and can lead to different applications and properties.
Propiedades
Número CAS |
696647-76-4 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)9-6-4-8(5-7-9)12(18)15-11-10(14)16-19-17-11/h4-7H,1-3H3,(H2,14,16)(H,15,17,18) |
Clave InChI |
QOFYEYCTBKRQTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
![1-(5-Acetyl-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone](/img/structure/B14945002.png)
![4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B14945009.png)
![1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B14945016.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B14945024.png)
![1H,5H-Pyrazolo[1,2-a][1,2,4]triazol-1-one, 2-(3-chlorophenyl)tetrahydro-3-(3-pyridinyl)-](/img/structure/B14945028.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14945032.png)
![7-Acetyl-4-ethyl-6-methyl-1,4,4a,7a-tetrahydrofuro[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14945037.png)
![Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14945054.png)
![4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B14945057.png)
![N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B14945061.png)
![2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B14945064.png)
![1-(dimethylamino)-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945075.png)
![N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945080.png)
